Cas no 817207-48-0 (1H-Benzotriazole,1-[3-(2-ethyl-2-oxiranyl)-2-propyn-1-yl]-)

1H-Benzotriazole,1-[3-(2-ethyl-2-oxiranyl)-2-propyn-1-yl]- structure
817207-48-0 structure
Product name:1H-Benzotriazole,1-[3-(2-ethyl-2-oxiranyl)-2-propyn-1-yl]-
CAS No:817207-48-0
MF:C13H13N3O
MW:227.261822462082
CID:715564

1H-Benzotriazole,1-[3-(2-ethyl-2-oxiranyl)-2-propyn-1-yl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzotriazole,1-[3-(2-ethyl-2-oxiranyl)-2-propyn-1-yl]-
    • 1H-Benzotriazole,1-[3-(2-ethyloxiranyl)-2-propynyl]-(9CI)
    • Inchi: 1S/C13H13N3O/c1-2-13(10-17-13)8-5-9-16-12-7-4-3-6-11(12)14-15-16/h3-4,6-7H,2,9-10H2,1H3
    • InChI Key: PGTSZNRWVOZQGM-UHFFFAOYSA-N
    • SMILES: N1(CC#CC2(CC)CO2)C2=CC=CC=C2N=N1

Computed Properties

  • Exact Mass: 227.106
  • Monoisotopic Mass: 227.106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.2A^2

1H-Benzotriazole,1-[3-(2-ethyl-2-oxiranyl)-2-propyn-1-yl]- Related Literature

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